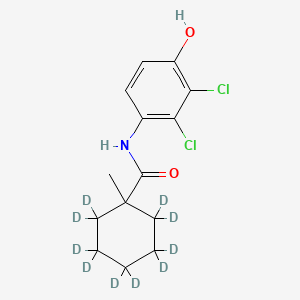

Fenhexamid-d10

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C14H17Cl2NO2 |

|---|---|

Peso molecular |

312.3 g/mol |

Nombre IUPAC |

2,2,3,3,4,4,5,5,6,6-decadeuterio-N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide |

InChI |

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i2D2,3D2,4D2,7D2,8D2 |

Clave InChI |

VDLGAVXLJYLFDH-CYHVTVHMSA-N |

SMILES isomérico |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl)([2H])[2H])([2H])[2H])[2H] |

SMILES canónico |

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

Fenhexamid-d10: An In-depth Technical Guide for Researchers

An overview of the chemical structure, properties, synthesis, and analytical methods for the deuterated fungicide, Fenhexamid-d10, serving as a crucial internal standard for advanced research applications.

Introduction

This compound is the deuterated form of Fenhexamid, a widely used hydroxyanilide fungicide effective against a range of plant-pathogenic fungi, most notably Botrytis cinerea (gray mold). The strategic replacement of ten hydrogen atoms with deuterium (B1214612) in the cyclohexyl ring provides a stable, isotopically labeled internal standard essential for accurate quantification in complex matrices by mass spectrometry-based analytical techniques. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its proposed synthesis, its biological mode of action, and detailed experimental protocols for its use in research, particularly in drug development and metabolic studies.

Chemical Structure and Properties

This compound is structurally analogous to Fenhexamid, with the key difference being the substitution of ten hydrogen atoms on the cyclohexane (B81311) ring with deuterium.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide | [1] |

| CAS Number | 1246815-53-1 | [2] |

| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂ | [2] |

| Molecular Weight | 312.26 g/mol | [1][2] |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | Typically >95% (HPLC) | |

| Storage Temperature | +4°C | |

| Application | Internal standard for analytical and pharmacokinetic research |

Table 2: Chemical and Physical Properties of Fenhexamid (Unlabeled)

| Property | Value | Reference(s) |

| CAS Number | 126833-17-8 | |

| Molecular Formula | C₁₄H₁₇Cl₂NO₂ | |

| Molecular Weight | 302.2 g/mol | |

| Melting Point | 153 °C | |

| LogP | 3.51 | |

| pKa | 7.3 |

Synthesis of this compound

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a logical synthetic pathway can be proposed based on the known synthesis of Fenhexamid and general methods for deuterium labeling. The synthesis of Fenhexamid involves the amide coupling of 1-methylcyclohexanecarboxylic acid and 4-amino-2,3-dichlorophenol. To produce this compound, the 1-methylcyclohexanecarboxylic acid precursor would need to be deuterated.

Experimental Protocol: Proposed Synthesis of 1-Methylcyclohexanecarboxylic acid-d10 (via H/D Exchange)

This proposed protocol is based on general principles of catalytic hydrogen-deuterium exchange.

-

Catalyst Preparation : A platinum-based catalyst (e.g., Adam's catalyst, PtO₂) is pre-reduced with deuterium gas (D₂) in a suitable solvent like ethyl acetate-d₆.

-

Reaction Setup : In a high-pressure reactor, dissolve 1-methylcyclohexanecarboxylic acid in a deuterated solvent such as deuterium oxide (D₂O).

-

Catalytic Exchange : Add the activated catalyst to the solution. The reactor is then pressurized with deuterium gas.

-

Reaction Conditions : The mixture is heated and stirred for a prolonged period (e.g., 24-48 hours) to facilitate the exchange of hydrogen atoms on the cyclohexane ring with deuterium.

-

Workup and Purification : After the reaction, the catalyst is filtered off. The deuterated product is extracted with an organic solvent, dried, and purified, for example, by recrystallization or chromatography.

Biological Mechanism of Action (Fenhexamid)

Fenhexamid acts as a sterol biosynthesis inhibitor (SBI) in fungi. Specifically, it targets the 3-keto reductase enzyme, which is crucial for the C4-demethylation step in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Fenhexamid disrupts membrane integrity and function, leading to the inhibition of germ tube elongation and mycelial growth.

Analytical Methodology

This compound is primarily used as an internal standard for the quantification of Fenhexamid in various samples, including food, environmental, and biological matrices. The following is a representative experimental protocol for the analysis of Fenhexamid using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis of Fenhexamid

This protocol is adapted from a method for analyzing Fenhexamid in animal and fishery products.

1. Sample Preparation and Extraction:

-

To 10.0 g of a homogenized sample (e.g., muscle, liver), add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly.

-

Add 100 mL of acetone, homogenize, and filter under suction.

-

To the residue on the filter paper, add another 50 mL of acetone, homogenize, and filter.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

-

Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.

2. Clean-up (Solid Phase Extraction - SPE):

-

Condition an octadecylsilanized (ODS) silica (B1680970) gel cartridge (1,000 mg) with 5 mL of acetonitrile (B52724) and 5 mL of water.

-

Condition a graphitized carbon black cartridge (500 mg) with 5 mL of acetonitrile and 5 mL of water.

-

Load the extract from step 1 onto the ODS cartridge.

-

Wash the ODS cartridge with 10 mL of 1 vol% formic acid in acetonitrile/water (3:7, v/v).

-

Connect the graphitized carbon cartridge to the bottom of the ODS cartridge and elute with 10 mL of 1 vol% formic acid in acetonitrile/water (7:3, v/v). Discard the eluate.

-

Remove the ODS cartridge and elute the graphitized carbon cartridge with 30 mL of 1 vol% formic acid in acetonitrile.

-

Concentrate the eluate at <40°C to dryness.

-

Reconstitute the residue in 2 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Instrumental Conditions:

-

LC Column: Octadecylsilanized silica gel (e.g., 2.0 mm i.d. x 150 mm, 5 µm particle size)

-

Column Temperature: 40°C

-

Mobile Phase: A gradient of acetonitrile and 2 mmol/L ammonium (B1175870) acetate (B1210297) solution.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MS/MS Transitions (example):

-

Fenhexamid: Monitor appropriate precursor and product ions (e.g., as specified in established methods).

-

This compound: Monitor the corresponding mass-shifted precursor and product ions.

-

4. Quantification:

-

Prepare a calibration curve using standard solutions of Fenhexamid at several concentrations.

-

Inject the prepared sample extract into the LC-MS/MS system.

-

Calculate the concentration of Fenhexamid in the sample by comparing the peak area ratio of Fenhexamid to this compound against the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in analytical chemistry, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of quantitative analyses of Fenhexamid residues in various complex samples. A thorough understanding of its chemical properties, synthesis, and the biological mechanism of its parent compound, as outlined in this guide, is crucial for its effective application in scientific research. The provided experimental protocols offer a solid foundation for developing and validating analytical methods tailored to specific research needs.

References

Technical Guide: Synthesis and Isotopic Labeling of Fenhexamid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the fungicide Fenhexamid and its deuterated analogue, Fenhexamid-d10. This document details the chemical reactions, experimental protocols, and analytical data relevant to the preparation and characterization of these compounds. The inclusion of a deuterated internal standard is critical for accurate quantification in metabolic and environmental studies.

Introduction to Fenhexamid

Fenhexamid, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide used to control a range of fungal pathogens, including Botrytis cinerea (gray mold) on various fruits and vegetables. Its mode of action involves the inhibition of the 3-ketoreductase enzyme, which is crucial for sterol biosynthesis in fungi. For residue analysis and pharmacokinetic studies, a stable isotope-labeled internal standard, such as this compound, is essential for achieving high accuracy and precision in analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Synthesis of Fenhexamid

The synthesis of Fenhexamid is a two-step process starting from 1-methylcyclohexanecarboxylic acid. This is first converted to its acid chloride, which is then reacted with 2,3-dichloro-4-hydroxyaniline to form the final product.

Synthesis of 1-Methylcyclohexanoyl Chloride

1-Methylcyclohexanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to yield 1-methylcyclohexanoyl chloride.

Synthesis of Fenhexamid

The synthesized 1-methylcyclohexanoyl chloride is then coupled with 4-amino-2,3-dichlorophenol (B42498) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][2]

Reaction Scheme:

Caption: General synthesis pathway for Fenhexamid.

Isotopic Labeling: Synthesis of this compound

The synthesis of this compound involves the preparation of a deuterated precursor, specifically 1-methyl-(cyclohexane-d10)-carboxylic acid, followed by the same synthetic route as for the unlabeled compound. The ten deuterium (B1214612) atoms are located on the cyclohexane (B81311) ring.[3][4]

Synthesis of 1-Methyl-(cyclohexane-d10)-carboxylic acid

Experimental Protocol (Representative):

-

Catalyst Preparation: In a high-pressure reactor, add 1-methylcyclohexanecarboxylic acid and a catalytic amount of 5% Rh/C (e.g., 10 mol%).

-

Deuterium Source: Add a significant excess of deuterium oxide (D₂O) to the reactor to serve as the deuterium source and solvent.

-

Reaction Conditions: Seal the reactor and heat to a temperature between 100-150°C. Pressurize the reactor with deuterium gas (D₂) to further drive the exchange reaction.

-

Reaction Monitoring: Maintain the reaction for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the cyclohexane proton signals.

-

Work-up and Purification: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst. The D₂O can be removed by lyophilization or distillation. The resulting deuterated carboxylic acid can be purified by recrystallization or column chromatography.

Synthesis of this compound

The 1-methyl-(cyclohexane-d10)-carboxylic acid is then converted to its acid chloride and coupled with 4-amino-2,3-dichlorophenol following the same procedure as for the unlabeled Fenhexamid.

Workflow for this compound Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Fenhexamid and its deuterated analogue.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Fenhexamid | C₁₄H₁₇Cl₂NO₂ | 302.20 |

| This compound | C₁₄H₇D₁₀Cl₂NO₂ | 312.26[3] |

Table 2: Representative Reaction Parameters and Yields

| Reaction Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

| Fenhexamid Synthesis | |||||

| Acid Chloride Formation | 1-Methylcyclohexanecarboxylic acid | Thionyl Chloride | - | 70-80 | >95 |

| Amide Coupling | 1-Methylcyclohexanoyl chloride, 4-Amino-2,3-dichlorophenol | Triethylamine | Ethyl Acetate | 25-50 | 85-95 |

| This compound Synthesis | |||||

| H/D Exchange | 1-Methylcyclohexanecarboxylic acid | Rh/C | D₂O | 100-150 | >90 |

| Acid Chloride Formation | 1-Methyl-(cyclohexane-d10)-carboxylic acid | Thionyl Chloride | - | 70-80 | >95 |

| Amide Coupling | 1-Methyl-(cyclohexane-d10)-arbonyl chloride, 4-Amino-2,3-dichlorophenol | Triethylamine | Ethyl Acetate | 25-50 | 85-95 |

Analytical Characterization

The structure and purity of Fenhexamid and this compound are confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR Spectroscopy

-

Fenhexamid: The ¹H NMR spectrum of Fenhexamid will show characteristic signals for the aromatic protons of the dichlorohydroxyphenyl ring, the methyl group, and the ten protons of the cyclohexane ring.

-

This compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the ten protons on the cyclohexane ring will be absent, confirming the successful deuteration. The signals for the aromatic protons and the methyl group will remain.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compounds and to determine the isotopic purity of this compound.

-

Fenhexamid: The mass spectrum of Fenhexamid will show a molecular ion peak corresponding to its molecular weight (m/z ≈ 302).

-

This compound: The mass spectrum of this compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z ≈ 312), reflecting the incorporation of ten deuterium atoms. The isotopic distribution of this peak can be used to calculate the isotopic enrichment.

Logical Relationship for Analytical Confirmation:

Caption: Logical workflow for the analytical confirmation of synthesized Fenhexamid and this compound.

Conclusion

This technical guide outlines the synthetic pathways for Fenhexamid and its isotopically labeled analogue, this compound. The provided experimental protocols and analytical data serve as a valuable resource for researchers in the fields of agrochemistry, environmental science, and drug metabolism. The availability of this compound as an internal standard is crucial for the development of robust and reliable analytical methods for the quantification of Fenhexamid residues in various matrices.

References

Technical Guide: Certificate of Analysis for Fenhexamid-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the isotopically labeled internal standard, Fenhexamid-d10. This document is intended to assist researchers, scientists, and drug development professionals in understanding and utilizing this reference material for analytical and pharmacokinetic studies.

Compound Information

This compound is the deuterium-labeled analog of Fenhexamid, a fungicide. It is commonly used as an internal standard in analytical methods to improve the accuracy of quantification of Fenhexamid in various matrices.

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide |

| CAS Number | 1246815-53-1[1] |

| Unlabelled CAS Number | 126833-17-8[1] |

| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂[1] |

| Molecular Weight | 312.26 g/mol [1] |

| Deuterium Incorporation | d10 |

Analytical Data Summary

The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound.

| Analytical Test | Specification | Result |

| Chemical Purity (HPLC) | >95%[1] | >98% |

| Isotopic Purity (Mass Spec) | ≥98% | 99.2% |

| Residual Solvents (GC-HS) | Conforms to USP <467> | Conforms |

| Loss on Drying | ≤0.5% | 0.2% |

| Assay (qNMR) | 95.0% - 105.0% | 99.5% |

Experimental Protocols

Detailed methodologies for the key experiments cited in the analytical data summary are provided below.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: Lichrospher Select B, 125 mm x 4 mm, 5 µm particle size

-

Mobile Phase: A gradient mixture of water (with 1 g/L NaH₂PO₄) and acetonitrile (B52724) (50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The peak area of this compound is compared to the total area of all peaks to calculate the purity.

Isotopic Purity by Mass Spectrometry (MS)

This method confirms the identity and determines the isotopic purity of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Preparation: The sample is dissolved in an appropriate solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 µg/mL.

-

Procedure: The sample solution is infused into the mass spectrometer. The mass spectrum is acquired, and the relative intensities of the molecular ions corresponding to the deuterated (d10) and non-deuterated (d0) forms of Fenhexamid are measured to calculate the isotopic purity.

Assay by Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an accurate determination of the concentration of this compound in a solution by comparing its NMR signal intensity to that of a certified internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which both the sample and the internal standard are soluble and stable (e.g., Chloroform-d).

-

Internal Standard: A certified reference material with a known purity and a distinct NMR signal that does not overlap with the analyte signals (e.g., maleic anhydride).

-

Procedure:

-

Accurately weigh the this compound sample and the internal standard into an NMR tube.

-

Add a known volume of the deuterated solvent.

-

Acquire the ¹H NMR spectrum.

-

Integrate the signals of the analyte and the internal standard.

-

Calculate the assay value based on the integral values, molar masses, and weights of the sample and the internal standard.

-

Visualizations

Certificate of Analysis Workflow

The following diagram illustrates the general workflow for generating a Certificate of Analysis for a reference standard like this compound.

LC-MS/MS Analytical Workflow

The diagram below outlines the typical workflow for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

References

An In-depth Technical Guide to the Physicochemical Properties of Fenhexamid-d10

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid-d10 is the deuterium-labeled analog of Fenhexamid, a widely used foliar fungicide. Its primary application in research and analytical settings is as an internal standard for the accurate quantification of Fenhexamid residues in various matrices, including environmental and biological samples. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte in mass spectrometry-based methods without significantly altering its chemical and physical behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to support its application in research.

Chemical Identity and Structure

This compound is structurally identical to Fenhexamid, with the exception of the ten hydrogen atoms on the cyclohexane (B81311) ring, which are replaced by deuterium.

-

IUPAC Name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-2,2,3,3,4,4,5,5,6,6-d10-1-carboxamide[1][2]

-

Synonyms: N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide, Decree-d10, Elevate-d10, Teldor-d10[3][4]

-

Chemical Family: Hydroxyanilide fungicide[7]

Physicochemical Properties

The physicochemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart. The data presented below is a compilation for both compounds, as specific experimental values for the deuterated analog are limited.

| Property | Value | Source (CAS No.) |

| Molecular Weight | 312.26 g/mol | This compound (1246815-53-1)[1][3][4] |

| Accurate Mass | 311.13 Da | This compound (1246815-53-1)[1][2][8] |

| Physical State | Solid, Crystal - Powder | Fenhexamid (126833-17-8)[9] |

| Color | White to Very Pale Reddish Yellow | Fenhexamid (126833-17-8)[9] |

| Melting Point | 153 °C | Fenhexamid (126833-17-8)[5][9][10] |

| Boiling Point | 320 °C | Fenhexamid (126833-17-8)[9][10][11] |

| Water Solubility | 20 mg/L (at 20°C, pH 5-7) | Fenhexamid (126833-17-8)[12] |

| Log P (Kow) | 3.51 | Fenhexamid (126833-17-8)[10] |

| pKa | 7.3 | Fenhexamid (126833-17-8)[10] |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg (at 20°C, Extrapolated) | Fenhexamid (126833-17-8)[10] |

| Density | 1.34 g/cm³ (at 20°C) | Fenhexamid (126833-17-8)[10][11] |

| Purity | >95% (HPLC) | This compound (1246815-53-1)[1] |

| Storage Temperature | +4°C | This compound (1246815-53-1)[1] |

Experimental Protocols

Synthesis of Parent Compound (Fenhexamid)

The synthesis of Fenhexamid provides the foundational chemistry for producing its deuterated analog, which would involve using a deuterated starting material. The process involves the formation of an amide bond.[13][14]

Methodology:

-

Reaction Setup: Charge a reaction vessel with 2,3-dichloro-4-hydroxyaniline (120 kg), 1-methylcyclohexanoyl chloride (113 kg), and ethyl acetate (B1210297) (800 kg).[14]

-

Reflux: Heat the mixture to 78°C to initiate a reflux reaction.[14]

-

Neutralization: During the reflux, add triethylamine (B128534) (72 kg) dropwise over approximately 0.7 hours. This neutralizes the hydrochloric acid formed during the reaction, facilitating the amide bond formation.[14]

-

Reaction Completion: Continue the reflux at 78°C for an additional 2 hours to ensure the reaction goes to completion.[14]

-

Isolation: Cool the reaction mixture to 25°C. Filter the solution under negative pressure to separate the product (in the mother liquor) from the triethylamine hydrochloride byproduct.[14]

-

Purification:

-

Add activated carbon to the mother liquor and reflux for 1 hour for decolorization and impurity removal.[14]

-

Filter the solution again under vacuum.[14]

-

Add water (300 kg) and recover the ethyl acetate via atmospheric distillation.[14]

-

The resulting product, suspended in water, is centrifuged to obtain the crude Fenhexamid.[14]

-

-

Drying: Dry the crude product at 80°C for 3 hours to yield the final Fenhexamid product.[14]

Caption: Workflow for the chemical synthesis of Fenhexamid.

Analytical Method for Residue Analysis

This compound is ideally suited as an internal standard for the quantification of Fenhexamid in complex matrices like animal and fishery products. The following protocol is a representative method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15]

Methodology:

-

Sample Extraction:

-

Homogenize 10.0 g of the sample (e.g., muscle, liver) with 30 mL of 1.5 mol/L phosphoric acid.

-

Add 100 mL of acetone (B3395972), homogenize further, and filter with suction.

-

Re-extract the residue with an additional 50 mL of acetone and filter again.

-

Combine the filtrates and adjust the final volume to 200 mL with acetone.

-

Spike the sample with a known concentration of this compound internal standard at the beginning of this process.

-

-

Clean-up (Solid Phase Extraction - SPE):

-

Condition an octadecylsilanized (C18) silica (B1680970) gel cartridge (1,000 mg) and a graphitized carbon black cartridge (500 mg) with acetonitrile (B52724) and water.[15]

-

Load an aliquot of the extract onto the C18 cartridge.

-

Connect the graphitized carbon cartridge below the C18 cartridge.

-

Wash the cartridges with a formic acid-acetonitrile/water mixture to remove interferences.[15]

-

Separate the cartridges and elute the analyte and internal standard from the graphitized carbon cartridge using 1 vol% formic acid in acetonitrile.[15]

-

-

Final Preparation & Analysis:

-

Concentrate the eluate at <40°C to remove the solvent.[15]

-

Reconstitute the residue in a known volume (e.g., 2 mL) of acetonitrile/water (1:1, v/v).[15]

-

Inject the final solution into an LC-MS/MS system for analysis. Quantification is achieved by comparing the peak area ratio of Fenhexamid to that of this compound against a calibration curve.

-

Caption: Analytical workflow for Fenhexamid residue analysis.

Application in Quantitative Analysis

The critical value of this compound lies in its application for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Principle:

-

Addition: A known quantity of the isotopically labeled standard (this compound) is added to the sample before any processing.

-

Equilibration: The labeled standard equilibrates with the unlabeled analyte present in the sample.

-

Co-extraction: Both the analyte and the standard experience identical chemical and physical losses during the entire analytical procedure (extraction, cleanup, derivatization).

-

Detection: The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.

-

Quantification: The concentration of the native analyte is determined by the ratio of the instrument's response to the native analyte and the labeled internal standard. This ratio remains constant regardless of sample loss, leading to highly reliable results.

Caption: Logic of Isotope Dilution Mass Spectrometry.

Conclusion

This compound serves as an indispensable tool for researchers requiring precise and accurate quantification of its parent fungicide. Its physicochemical properties closely mirror those of the native compound, ensuring it behaves identically during analytical processing. The stable isotopic label provides the necessary mass distinction for reliable detection, making it the internal standard of choice for robust analytical methods in environmental monitoring, food safety analysis, and pharmacokinetic studies.

References

- 1. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | 1246815-53-1 | WZB81553 | Biosynth [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. carlroth.com [carlroth.com]

- 12. researchgate.net [researchgate.net]

- 13. Fenhexamid (Ref: KBR 2738) [sitem.herts.ac.uk]

- 14. FENHEXAMID synthesis - chemicalbook [chemicalbook.com]

- 15. mhlw.go.jp [mhlw.go.jp]

A Technical Guide to Fenhexamid-d10 as an Internal Standard: The Gold Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Fenhexamid-d10 when used as an internal standard in quantitative analytical chemistry. It details the core principles, experimental methodologies, and performance benefits of leveraging stable isotope-labeled standards for achieving the highest levels of accuracy and precision in complex matrix analyses.

Introduction: The Challenge of Accurate Quantification

In modern analytical science, particularly within the realms of environmental monitoring, food safety, and pharmaceutical development, the accurate quantification of trace-level compounds is paramount. However, complex sample matrices (e.g., blood plasma, soil, food extracts) introduce significant variability that can compromise analytical results. Factors such as sample loss during extraction and cleanup, inconsistent injection volumes, and unpredictable matrix effects—where co-eluting substances suppress or enhance the analyte signal in the mass spectrometer—are major sources of error.[1]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is recognized as the gold standard.[2] this compound, a deuterated analog of the fungicide Fenhexamid, serves as an ideal internal standard for the quantification of its parent compound. This guide elucidates the fundamental mechanism by which this compound ensures analytical robustness and reliability.

The Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The function of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[3] This powerful technique relies on a simple yet elegant concept: an ideal internal standard should be chemically and physically identical to the analyte of interest but mass-distinguishable.

-

Chemical and Physical Homology : this compound has the same chemical structure as Fenhexamid, with the only difference being the replacement of ten hydrogen atoms with their heavier stable isotope, deuterium (B1214612), on the cyclohexane (B81311) ring.[4] This subtle change does not significantly alter its physicochemical properties, such as polarity, solubility, and chromatographic retention time.[3] Consequently, this compound behaves virtually identically to the native Fenhexamid throughout the entire analytical workflow—from initial extraction and sample cleanup to chromatographic separation and ionization in the mass spectrometer's source.[1][5]

-

Mass Differentiation : Despite their chemical similarity, the mass spectrometer can easily differentiate between the analyte (Fenhexamid) and the internal standard (this compound) due to the mass difference imparted by the deuterium atoms.

By introducing a precise, known amount of this compound into a sample at the very beginning of the preparation process, it becomes a perfect proxy for the analyte. Any physical loss of the analyte during sample handling is mirrored by a proportional loss of the internal standard. Similarly, any signal suppression or enhancement encountered in the ion source affects both molecules to the same degree.[2] As a result, the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals fluctuate. This stable ratio allows for highly accurate and precise quantification, effectively nullifying the variability inherent in complex sample analysis.[5]

References

Navigating the Nuances of Isotopic Purity: A Technical Guide to Fenhexamid-d10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity of Fenhexamid-d10. As the use of stable isotope-labeled compounds as internal standards in quantitative bioanalysis and metabolic studies becomes increasingly critical, a thorough understanding of their isotopic composition is paramount for data accuracy and reliability. This document outlines the experimental protocols, data interpretation, and quality control measures essential for the confident application of this compound in research and development.

Understanding Isotopic Purity of this compound

This compound is a deuterated analog of the fungicide Fenhexamid, where ten hydrogen atoms on the cyclohexane (B81311) ring have been replaced with deuterium (B1214612). It is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of Fenhexamid in various matrices.

The isotopic purity of this compound is a critical quality attribute that defines the percentage of the molecule that contains the desired number of deuterium atoms. It is distinct from chemical purity, which refers to the absence of other chemical compounds. High isotopic purity is essential to minimize signal overlap between the labeled standard and the unlabeled analyte, ensuring accurate quantification.

Key Definitions:

-

Isotopic Enrichment: The percentage of a specific isotope (e.g., Deuterium) at a given atomic position in a molecule.

-

Isotopic Purity: The percentage of molecules that contain the specified number of isotopic labels. For this compound, this refers to the percentage of molecules containing ten deuterium atoms.

-

Chemical Purity: The percentage of the desired compound in a sample, free from other chemical entities. Commercial suppliers often report chemical purity as >95% as determined by HPLC.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a cornerstone technique for assessing isotopic purity due to its ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions. This allows for the differentiation of isotopologues (molecules that differ only in their isotopic composition).

Illustrative Isotopic Distribution Data for this compound by HRMS

The following table presents a hypothetical but representative dataset for the isotopic distribution of a batch of this compound, as determined by HRMS.

| Isotopologue | Theoretical Mass (Da) | Measured Abundance (%) |

| d10 (C14H7D10Cl2NO2) | 311.1308 | 98.5 |

| d9 (C14H8D9Cl2NO2) | 310.1245 | 1.2 |

| d8 (C14H9D8Cl2NO2) | 309.1182 | 0.2 |

| d0 (Unlabeled Fenhexamid) | 301.0688 | <0.1 |

Note: This data is illustrative and serves to represent a typical high-purity batch of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides valuable information about the location and extent of deuteration.

-

¹H NMR: The absence or significant reduction of signals in the regions corresponding to the cyclohexane protons confirms successful deuteration. The residual proton signals can be integrated to quantify the level of incomplete deuteration.

-

²H NMR: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the cyclohexane ring, confirming their presence.

Illustrative Isotopic Enrichment Data for this compound by NMR

| Analytical Method | Parameter | Result |

| ¹H NMR | Isotopic Enrichment | ≥ 99 atom % D |

| Chemical Purity (HPLC) | Purity | > 95% |

Note: This data is illustrative.

Experimental Protocols

A robust determination of isotopic purity requires well-defined experimental protocols. The following sections detail the methodologies for HRMS and NMR analysis.

Protocol for Isotopic Purity Determination by HRMS

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 µg/mL.

-

Prepare a similar solution of unlabeled Fenhexamid as a reference standard.

-

-

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Infusion: Directly infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Mass Range: Acquire data over a mass range that includes the molecular ions of both labeled and unlabeled Fenhexamid (e.g., m/z 250-350).

-

Resolution: Set the instrument to a high resolution (e.g., > 20,000 FWHM) to ensure separation of the isotopologue peaks.

-

Data Acquisition: Collect data for a sufficient duration to obtain a stable signal and a high-quality mass spectrum.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated this compound.

-

Identify and integrate the peak areas of all significant isotopologues (d9, d8, etc.) and the corresponding peak for any unlabeled Fenhexamid (d0).

-

Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all related isotopic peaks.

-

The isotopic purity is reported as the relative abundance of the d10 isotopologue.

-

Protocol for Isotopic Enrichment Determination by NMR

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) containing a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire a standard proton NMR spectrum.

-

Analysis: Integrate the area of any residual proton signals on the cyclohexane ring. Compare this integral to the integral of a signal from a non-deuterated part of the molecule (e.g., aromatic protons) or the internal standard to calculate the percentage of non-deuterated sites. The isotopic enrichment is then calculated as (1 - [Area of residual protons / Theoretical area of protons]) * 100%.

-

Visualizing Key Concepts and Workflows

To further clarify the concepts and processes involved in understanding this compound isotopic purity, the following diagrams are provided.

Figure 1. Chemical Structure of this compound.

Figure 2. Analytical workflow for determining the isotopic purity of this compound.

Figure 3. Conceptual relationship between isotopic enrichment and species abundance.

Conclusion

A thorough characterization of the isotopic purity of this compound is not merely a quality control step but a fundamental requirement for its reliable use as an internal standard. By employing high-resolution mass spectrometry and NMR spectroscopy in accordance with robust experimental protocols, researchers can ensure the accuracy and precision of their quantitative analytical methods. This guide provides the foundational knowledge and methodological framework for scientists and drug development professionals to confidently assess and understand the isotopic purity of this compound, thereby enhancing the quality and integrity of their scientific findings.

Technical Guide: Fenhexamid-d10 in Analytical and Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fenhexamid-d10, a deuterated analog of the fungicide Fenhexamid. It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of Fenhexamid residues in various matrices. This guide covers its fundamental properties, a detailed experimental protocol for its use in residue analysis, and the biochemical pathway it helps to investigate.

Core Properties of this compound

This compound is a stable isotope-labeled version of Fenhexamid, where ten hydrogen atoms on the cyclohexane (B81311) ring are replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the analyte but has a distinct mass.

| Property | Value |

| CAS Number | 1246815-53-1[1][2] |

| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂[1][2] |

| Molecular Weight | 312.26 g/mol |

| IUPAC Name | N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide |

| Synonyms | Decree-d10, Elevate-d10, Teldor-d10 |

| Purity | >95% (typically analyzed by HPLC)[1] |

| Storage Temperature | +4°C |

Experimental Protocol: Quantification of Fenhexamid in Fruit Matrices using this compound and QuEChERS with LC-MS/MS

This protocol describes a general procedure for the determination of Fenhexamid residues in fruit samples, employing this compound as an internal standard. The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction

-

Homogenization: Weigh 10-15 grams of a representative fruit sample into a blender and homogenize until a uniform consistency is achieved.

-

Weighing: Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known volume of this compound standard solution in acetonitrile (B52724) to the sample to achieve a final concentration appropriate for the expected analyte levels and instrument sensitivity.

-

Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap the tube and shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix.

-

Vortexing: Cap the d-SPE tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge the tube at high speed for 2-5 minutes.

3. LC-MS/MS Analysis

-

Dilution: Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for LC-MS/MS analysis.

-

Injection: Inject the diluted extract into the LC-MS/MS system.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases such as water with formic acid and methanol (B129727) or acetonitrile.

-

Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fenhexamid and this compound are monitored for quantification and confirmation.

-

Quantification: The concentration of Fenhexamid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of Fenhexamid and a constant concentration of this compound.

Signaling Pathway: Inhibition of Ergosterol (B1671047) Biosynthesis by Fenhexamid

Fenhexamid's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets the enzyme 3-keto reductase, which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting cell membrane integrity and function, and inhibiting fungal growth.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of Fenhexamid.

Experimental Workflow: QuEChERS for Fenhexamid Analysis

The following diagram illustrates the logical workflow of the QuEChERS protocol for the analysis of Fenhexamid residues in fruit samples using this compound as an internal standard.

Caption: Workflow for Fenhexamid residue analysis using QuEChERS and an internal standard.

References

safety data sheet for Fenhexamid-d10

Substance Identification

Fenhexamid-d10 is the deuterated form of Fenhexamid, a foliar fungicide. The deuterium (B1214612) labeling is typically on the cyclohexane (B81311) ring.

| Identifier | Data | Source |

| Analyte Name | This compound | [1][2] |

| Synonyms | N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl(cyclohexane-d10)carboxamide | [1][2] |

| CAS Number | 1246815-53-1 | [1] |

| Molecular Formula | C₁₄H₇D₁₀Cl₂NO₂ | |

| Molecular Weight | 312.26 g/mol | |

| Unlabeled CAS Number | 126833-17-8 |

Physical and Chemical Properties

The following data pertains to the unlabeled Fenhexamid. It is anticipated that the properties of this compound will be very similar.

| Property | Value | Source |

| Physical State | White powder | |

| Melting Point | 153 °C | |

| Boiling Point | 320 °C | |

| Flash Point | > 150 °C (> 302 °F) | |

| Density | 1.34 at 20 °C | |

| Vapor Pressure | 3 x 10⁻⁹ mm Hg at 20 °C (Extrapolated) | |

| Partition Coefficient (n-octanol/water) | log Kow = 3.51 | |

| Dissociation Constant (pKa) | 7.3 | |

| Solubility in Water | No data available |

Hazard Identification and Classification

The hazard classification for Fenhexamid is as follows:

| Classification | Hazard Statement | Pictogram | Source |

| Hazardous to the aquatic environment - chronic hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 (Environment) | |

| Acute toxicity - Inhalation (Dusts/Mists), Category 2 | H330: Fatal if inhaled | GHS06 (Skull and crossbones) |

Note: There can be variations in classification between suppliers and regulatory bodies.

References

Methodological & Application

Application Note: High-Throughput Analysis of Fenhexamid in Agricultural Matrices using a Validated LC-MS/MS Method with Fenhexamid-d10 Internal Standard

ABSTRACT: This application note details a robust and sensitive method for the quantification of the fungicide Fenhexamid in various agricultural matrices. The procedure utilizes a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fenhexamid-d10, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for high-throughput screening and quantitative analysis in food safety and quality control laboratories.

Introduction

Fenhexamid is a widely used foliar fungicide for the control of grey mould (Botrytis cinerea) on a variety of fruits and vegetables. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for Fenhexamid in food commodities to ensure consumer safety. Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence.

This application note presents a complete workflow for the determination of Fenhexamid, employing a QuEChERS sample preparation method and LC-MS/MS analysis. The inclusion of this compound as an internal standard is a key feature of this method, providing enhanced reliability in complex matrices.

Experimental

Materials and Reagents

-

Standards: Fenhexamid (≥98% purity), this compound (≥95% purity, deuterated analog)[1]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (B1210297) (LC-MS grade), Anhydrous magnesium sulfate, Sodium chloride, Trisodium citrate (B86180) dihydrate, Disodium hydrogen citrate sesquihydrate.

-

QuEChERS Kits: Pre-packaged extraction salts and d-SPE (dispersive Solid Phase Extraction) tubes containing PSA (primary secondary amine) and C18 sorbents.

Standard and Sample Preparation

Standard Preparation: Stock solutions of Fenhexamid and this compound were prepared in methanol at a concentration of 1 mg/mL. A series of working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to construct a calibration curve, typically ranging from 0.1 to 100 ng/mL. The internal standard working solution was prepared at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Protocol):

-

Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube. For dry samples, add a specified amount of water to rehydrate the matrix.

-

Fortification: Add the this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile and the QuEChERS extraction salts.

-

Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge.

-

d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA and C18.

-

Final Preparation: Vortex and centrifuge. The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution with the initial mobile phase.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Value |

| LC System | |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas Temp. | 500 °C |

| Desolvation Gas Flow | 500 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions

Multiple Reaction Monitoring (MRM) was used for the quantification and confirmation of Fenhexamid and its internal standard.

Table 2: MRM Transitions for Fenhexamid and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Fenhexamid | 302.1 | 97.1 (Quantifier) | 0.05 | 30 | 25 |

| 302.1 | 55.0 (Qualifier) | 0.05 | 30 | 35 | |

| This compound | 312.2 | 107.1 (Quantifier) | 0.05 | 30 | 25 |

| 312.2 | 65.0 (Qualifier) | 0.05 | 30 | 35 |

*Note: The MRM transitions for this compound are theoretical and based on the fragmentation of the parent compound. These should be confirmed experimentally by the end-user.

Results and Discussion

Method Validation

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability) in representative matrices such as grapes and tomatoes.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 over a concentration range of 0.5 - 100 ng/mL |

| LOD | 0.005 mg/kg |

| LOQ | 0.01 mg/kg[2] |

| Accuracy (Recovery) | 85-110% in spiked samples at three concentration levels |

| Precision (RSD) | < 15% for repeatability and intermediate precision |

Matrix Effects

The use of a deuterated internal standard, this compound, effectively compensated for signal suppression or enhancement caused by co-eluting matrix components. This is crucial for accurate quantification across different and complex sample types. The chromatographic separation also plays a role in minimizing matrix effects by separating the analyte of interest from interfering compounds.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the routine analysis of Fenhexamid in agricultural products. The combination of a simple and efficient QuEChERS sample preparation protocol with the accuracy afforded by a stable isotope-labeled internal standard makes this method highly suitable for food safety testing and regulatory compliance monitoring.

Visualizations

Caption: Experimental workflow for Fenhexamid analysis.

Caption: LC-MS/MS detection signaling pathway.

References

Application Note: High-Throughput Analysis of Fenhexamid Residues in Fruit Matrices Using Fenhexamid-d10 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide fenhexamid (B1672505) in various fruit matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, Fenhexamid-d10, is employed. The methodology utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides high recovery rates and low limits of detection, meeting the stringent requirements for pesticide residue analysis in food safety testing.

Introduction

Fenhexamid is a widely used fungicide to control gray mold (Botrytis cinerea) on a variety of fruits, including grapes, berries, and stone fruits. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides in food products to protect consumer health.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring fenhexamid residues in fruit. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This application note details a validated LC-MS/MS method for the determination of fenhexamid in fruit, incorporating this compound for enhanced accuracy.

Experimental

Reagents and Materials

-

Standards: Fenhexamid (purity >98%), this compound (isotopic purity >99%)[2][3]

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate.

-

QuEChERS Kits: Containing extraction salts and dispersive solid-phase extraction (dSPE) tubes with primary secondary amine (PSA) and C18 sorbents.

Instrumentation

An LC-MS/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode was used.

-

LC System: UHPLC or HPLC system

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mass Spectrometer: Triple quadrupole mass spectrometer

Standard Preparation

-

Stock Solutions: Prepare individual stock solutions of Fenhexamid and this compound in acetonitrile at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Fenhexamid stock solution with acetonitrile.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound in acetonitrile at a suitable concentration (e.g., 1 µg/mL).

Sample Preparation Protocol (QuEChERS)

-

Homogenization: Homogenize a representative sample of the fruit (e.g., 500 g) to a uniform paste.

-

Extraction:

-

Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add a known amount of the this compound internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing MgSO₄, PSA, and C18 sorbents.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned extract into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

LC-MS/MS Method

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Ionization Mode: ESI Negative

-

MRM Transitions:

-

Fenhexamid: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier)

-

This compound: Precursor ion > Product ion (Quantifier)

-

Results and Discussion

The described method was validated for several fruit matrices. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.

Method Performance

The method demonstrated excellent performance characteristics, as summarized in the tables below.

Table 1: Method Validation Data for Fenhexamid in Various Fruit Matrices

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Grapes | 0.01 | 98 | 4 |

| 0.1 | 95 | 3 | |

| Strawberries | 0.01 | 102 | 5 |

| 0.1 | 99 | 4 | |

| Blueberries | 0.02 | 91 | 6 |

| 0.2 | 88 | 5 | |

| Kiwi | 0.01 | 103.7 | 2.8 |

| 0.1 | 104.0 | 0.5 |

Recovery data is based on multiple studies and represents typical performance.[4][5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Value (mg/kg) |

| Limit of Detection (LOD) | 0.003 - 0.009 |

| Limit of Quantification (LOQ) | 0.01 - 0.02 |

LOD and LOQ values are matrix-dependent.[4][5][6]

Workflow Diagram

Caption: Experimental workflow for Fenhexamid residue analysis in fruit.

Conclusion

The presented application note describes a reliable and high-throughput method for the determination of fenhexamid in various fruit matrices using this compound as an internal standard. The combination of QuEChERS sample preparation and LC-MS/MS analysis provides the necessary sensitivity, accuracy, and robustness to meet global regulatory requirements for pesticide residue monitoring. This method is suitable for routine analysis in food safety and quality control laboratories.

References

- 1. lcms.cz [lcms.cz]

- 2. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. kspsjournal.or.kr [kspsjournal.or.kr]

- 5. Analysis of fenhexamid in caneberry, blueberry, and pomegranate by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

Application Note: High-Throughput Analysis of Fenhexamid in Grapes using Fenhexamid-d10 as an Internal Standard by LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive method for the quantification of the fungicide fenhexamid (B1672505) in grape samples. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Fenhexamid-d10, is employed. This method is suitable for high-throughput screening of grape samples for fenhexamid residues, meeting the stringent requirements of regulatory bodies. The use of an internal standard is critical in analytical chemistry to correct for variations in sample preparation and instrument response.[1] A stable isotope-labeled internal standard, such as this compound, is ideal as it shares very similar chemical and physical properties with the analyte, ensuring it behaves similarly throughout the analytical process.

Introduction

Grapes are a major fruit crop worldwide, consumed fresh and processed into wine, juice, and other products.[1] To ensure high yields and quality, a variety of pesticides, including the fungicide fenhexamid, are used to control diseases like gray mold. Consequently, monitoring for pesticide residues in grapes is essential to ensure consumer safety and compliance with Maximum Residue Limits (MRLs). The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices due to its simplicity, speed, and effectiveness.[2] This application note describes a validated LC-MS/MS method for the determination of fenhexamid in grapes, incorporating this compound as an internal standard to enhance method robustness and accuracy.

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)

-

Standards: Fenhexamid (≥98% purity), this compound (isotopic purity ≥99%)

-

Reagents: Formic acid (FA), Ammonium formate, Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent. All reagents should be of analytical grade.

-

Grape Samples: Homogenized, blank grape samples for validation and quality control.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fenhexamid and this compound in methanol.

-

Intermediate Standard Solution (10 µg/mL): Dilute the stock solutions in methanol.

-

Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of working standard solutions by diluting the intermediate standard solution in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10 g of grape sample.

-

Fortification: Spike the homogenized sample with the appropriate amount of Fenhexamid standard solution for recovery experiments. Add 100 µL of the 50 ng/mL this compound internal standard spiking solution.

-

Extraction:

-

Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

-

Add QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

-

Final Extract:

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Conditions:

-

Column: A suitable C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of fenhexamid from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for Fenhexamid and this compound.

-

Data Presentation

Table 1: Method Validation Parameters for Fenhexamid in Grapes

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.15 µg/kg |

| Limit of Quantification (LOQ) | 0.5 µg/kg |

| Accuracy (Recovery %) | |

| Spiking Level 1 (1 µg/kg) | 98.5% |

| Spiking Level 2 (10 µg/kg) | 95.2% |

| Spiking Level 3 (50 µg/kg) | 99.1% |

| Precision (RSD %) | |

| Intra-day (n=5) | < 5% |

| Inter-day (n=15, 3 days) | < 8% |

Table 2: MRM Transitions for Fenhexamid and this compound

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| Fenhexamid | 302.1 | 97.1 | 133.1 | 25 |

| This compound | 312.2 | 107.1 | 143.2 | 25 |

Visualizations

Caption: Experimental workflow for the analysis of Fenhexamid in grapes.

Caption: Principle of internal standard quantification for Fenhexamid analysis.

Conclusion

The described method provides a reliable and efficient means for the determination of fenhexamid residues in grape samples. The implementation of a QuEChERS-based sample preparation protocol and the use of the stable isotope-labeled internal standard, this compound, ensures high sample throughput, accuracy, and precision. This application note serves as a valuable resource for food safety laboratories and researchers involved in pesticide residue analysis.

References

Application Note & Protocol: Quantification of Fenhexamid in Soil Samples using Fenhexamid-d10 Internal Standard

Introduction

Fenhexamid (B1672505) is a widely used fungicide to protect fruits, vegetables, and ornamental plants from gray mold and other fungal diseases.[1] Its persistence and potential accumulation in soil necessitate accurate and sensitive monitoring methods to ensure environmental safety and food quality.[2] This application note provides a detailed protocol for the quantification of fenhexamid in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, Fenhexamid-d10. The use of an internal standard that closely mimics the analyte's chemical and physical properties during sample preparation and analysis significantly improves the accuracy and precision of the method by correcting for matrix effects and variations in instrument response.[3] This robust method is intended for researchers, environmental scientists, and food safety professionals.

Materials and Reagents

-

Standards:

-

Solvents (HPLC or LC-MS grade):

-

Methanol[2]

-

Water (deionized or Milli-Q)

-

Formic acid

-

Reagents:

-

Magnesium sulfate (B86663) (anhydrous)

-

Sodium chloride

-

Sample Preparation Supplies:

-

50 mL polypropylene (B1209903) centrifuge tubes

-

Solid-Phase Extraction (SPE) cartridges (e.g., Octadecylsilanized silica (B1680970) gel, 1000 mg)[6]

-

Syringe filters (0.22 µm)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Experimental Protocols

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve appropriate amounts of Fenhexamid and this compound in methanol (B129727) to prepare individual stock solutions. Store at 4°C.[7]

-

Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standard solutions.

-

Working Standard Solutions & Calibration Curve: Prepare a series of calibration standards by serially diluting the Fenhexamid intermediate standard solution with an acetonitrile/water mixture (1:1, v/v) to achieve concentrations ranging from 0.5 to 100 µg/L.[8] Spike each calibration standard with the this compound intermediate standard solution to a final concentration of 10 µg/L.

Sample Collection and Preparation

-

Soil Sampling: Collect soil samples using a soil probe from the desired depth (e.g., 0-8 inches).[9] Create a composite sample by thoroughly mixing subsamples collected in a zig-zag pattern across the sampling area.[9]

-

Homogenization: Air-dry the soil sample, remove any debris, and sieve it through a 2 mm mesh to ensure homogeneity.[10]

-

Extraction (QuEChERS-based):

-

Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

-

Add 10 mL of water and 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.[8]

-

-

Clean-up (Solid-Phase Extraction - SPE):

-

Condition an octadecylsilanized silica gel SPE cartridge (1000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water.[6]

-

Take a 2 mL aliquot of the supernatant from the extraction step and transfer it to the conditioned SPE cartridge.[6]

-

Wash the cartridge with 10 mL of an acetonitrile/water mixture (3:7, v/v) containing 1 vol% formic acid and discard the effluent.[6]

-

Elute the analytes with 10 mL of an acetonitrile/water mixture (7:3, v/v) containing 1 vol% formic acid.[6]

-

Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v) for LC-MS/MS analysis.[6]

-

LC-MS/MS Analysis

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[6]

-

LC Conditions:

-

Column: Octadecylsilanized silica gel column (e.g., 2.0 mm i.d. x 150 mm, 5 µm particle size).[6]

-

Column Temperature: 40°C.[6]

-

Mobile Phase A: 2 mmol/L ammonium acetate in water.[6]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with 30% B, linearly increase to 90% B over 10 minutes, hold for 5 minutes, then return to initial conditions.[6]

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.[6]

-

-

MS/MS Conditions:

Data Presentation

The quantitative data for the method validation should be summarized as follows:

| Parameter | Result |

| Linearity Range | 0.5 - 100 µg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.003 µg/g |

| Limit of Quantification (LOQ) | 0.01 µg/g |

| Recovery (at 10 µg/kg) | 85 - 110% |

| Precision (RSD, at 10 µg/kg) | < 15% |

Note: The specific values for LOD, LOQ, recovery, and precision should be determined during method validation in the user's laboratory.[3][11]

Workflow Diagram

Caption: Workflow for Fenhexamid quantification in soil.

Conclusion

This application note provides a comprehensive and reliable method for the quantification of fenhexamid in soil samples using this compound as an internal standard. The detailed protocol, from sample preparation to LC-MS/MS analysis, ensures high accuracy, precision, and sensitivity. The use of an isotopically labeled internal standard is crucial for mitigating matrix effects and achieving robust results in complex environmental matrices. This method is suitable for routine monitoring and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive voltammetric determination of the fungicide fenhexamid using a cost-effective and disposable pencil graphite electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 1246815-53-1 | LGC Standards [lgcstandards.com]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. lcms.cz [lcms.cz]

- 9. extension.purdue.edu [extension.purdue.edu]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols for Fenhexamid-d10 in Wine Residue Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of fenhexamid (B1672505) residues in wine, employing Fenhexamid-d10 as an internal standard for enhanced accuracy and precision. The methodologies described are primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fenhexamid is a widely used fungicide to control Botrytis cinerea (gray mold) in vineyards. Its potential presence in wine necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.

Data Presentation

The following tables summarize typical quantitative data for the analysis of fenhexamid in wine using LC-MS/MS. These values are compiled from various studies and represent expected performance metrics for a validated method.

Table 1: Method Detection and Quantification Limits

| Parameter | Typical Value Range (µg/L) | Notes |

| Limit of Detection (LOD) | 0.05 - 0.5 | The lowest concentration of analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.1 - 1.5 | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1] |

Table 2: Method Validation Parameters

| Parameter | Typical Performance | Notes |

| Linearity (R²) | > 0.99 | Over a typical calibration range of 0.5 - 50 µg/L.[1] |

| Recovery | 70 - 120% | The percentage of the known amount of analyte recovered from the sample matrix.[2] |

| Precision (RSD) | < 20% | The relative standard deviation, indicating the repeatability of the measurement.[3] |

| Matrix Effect | Compensated by Internal Standard | The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. |

Experimental Protocols

Standard and Sample Preparation

1.1. Reagents and Materials

-